Fosfatasa ácida

Descripción general

Descripción

An enzyme that catalyzes the conversion of an orthophosphoric monoester and water to an alcohol and orthophosphate. EC 3.1.3.2.

Aplicaciones Científicas De Investigación

Agricultura: Mejora de la Disponibilidad de Fósforo

La APasa es secretada por las raíces de las plantas para movilizar el fósforo orgánico en suelos con baja disponibilidad de fósforo. Esto es particularmente importante para cultivos como el maíz, donde la actividad de la APasa puede ser inducida en respuesta a parches ricos en fósforo, mejorando la utilización del fósforo orgánico del suelo y potencialmente reduciendo la necesidad de fertilizantes minerales de fósforo .

Genética: Comprender la Eficiencia de las Plantas

En estudios genéticos, la actividad de la APasa se correlaciona con la eficiencia de uso del fósforo (PUE) en las plantas. Por ejemplo, los estudios de asociación de todo el genoma en la mostaza india han identificado regiones genómicas asociadas con la actividad de la APasa, lo que podría respaldar programas de mejoramiento asistido por marcadores destinados a mejorar la PUE y la productividad bajo reservas de fósforo restringidas .

Biotecnología: Aplicaciones Enzimáticas

La APasa tiene aplicaciones biotecnológicas, incluida la desfosforilación de fosfoproteínas y fragmentos de ADN, lo que es útil en la investigación de biología molecular e ingeniería genética. También sirve como molécula reportera en varios inmunoensayos .

Diagnóstico Médico: Marcador de Cáncer

Se encuentran diferentes formas de APasa en varios órganos, y sus niveles en suero se pueden utilizar para evaluar el éxito del tratamiento quirúrgico del cáncer de próstata. Históricamente, también se utilizaron para diagnosticar este tipo de cáncer .

Ciencia del Suelo: Dinámica Espacial y Temporal

El patrón espacial y temporal de la actividad de la APasa en los suelos se estudia para comprender cómo las plantas se adaptan a los diferentes niveles de fósforo. Esta investigación puede conducir a mejores prácticas de gestión que se alineen con los ritmos naturales de secreción y actividad de la APasa .

Función Lisosomal: Reciclaje Celular

Dentro de los lisosomas, la APasa ayuda en la hidrólisis de ésteres y anhídridos fosfóricos, lo que es fundamental para el reciclaje de los componentes celulares. Esto asegura que las moléculas valiosas se recuperen y que los residuos se expulsen o reutilicen de manera eficiente .

Importancia Clínica: Procesos Biológicos

La APasa juega un papel en varios procesos biológicos, incluido el desglose de proteínas y otras moléculas, la regulación de las vías de señalización celular y la formación de tejido óseo .

Direcciones Futuras

Sipuleucel-T, an autologous cellular immunotherapy manufactured from antigen-presenting cells primed to recognize prostatic acid phosphatase, was the first immunotherapy product approved by the US FDA . Maximizing the efficacy of sipuleucel-T through better patient selection or through combination approaches remains the challenge of the future . Acid phosphatases are gaining increasing importance in industrial biotechnology due to their involvement in transphosphorylation processes and their ability to reduce phosphate levels in food products .

Mecanismo De Acción

Target of Action

Acid phosphatase (AP) is a ubiquitous enzyme found in various organisms, including plants, animals, and lower organisms like bacteria and fungi . It primarily targets phosphate monoesters, catalyzing their hydrolysis in acidic conditions . The enzyme is present in many tissues, including erythrocytes, prostatic tissue, spleen, and kidney .

Mode of Action

AP operates by freeing attached phosphoryl groups from other molecules during digestion . It can be further classified as a phosphomonoesterase . The enzyme catalyzes the hydrolysis of phosphate monoesters in acidic conditions, resulting in the formation of an alcohol and a phosphate . Some members of the AP family are metallohydrolases, having two heterovalent metal ions in the catalytic center .

Biochemical Pathways

AP plays a significant role in various metabolic processes. In plants, it acts as a phosphate (Pi) scavenger, mobilizing Pi mostly during growth or under stressed conditions like drought and Pi deprivation . In mammals, it is involved in signaling pathways and bone remodeling . The enzyme is crucial for life, being a key constituent of nucleic acids, ATP, phospholipids, etc., and plays a critical role in cell structure and functions, including energy metabolism, metabolic pathways, and signal transduction .

Pharmacokinetics

It is known that the enzyme is stored in lysosomes and functions when these fuse with endosomes, which are acidified while they function . This suggests that the enzyme’s activity and bioavailability may be influenced by intracellular pH and other cellular conditions.

Result of Action

The action of AP results in the liberation of phosphate from phosphate monoesters . This process is essential for various biological functions, including energy metabolism and signal transduction . Elevated levels of AP in the blood may indicate the presence of certain medical conditions, such as prostate cancer or Paget’s disease of bone .

Action Environment

The activity of AP is influenced by the pH of its environment. It shows optimal activity at a pH between 3 and 6 . Acid phosphomonoesterase activity generally prevails in acidic soils, whereas alkaline phosphomonoesterase activity prevails in alkaline soils . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AP.

Análisis Bioquímico

Biochemical Properties

Acid phosphatase functions as a hydrolase, facilitating the cleavage of phosphate esters to produce an alcohol and inorganic phosphate . This hydrolytic activity is optimal in acidic conditions, typically within a pH range of 4 to 7 . The enzyme interacts with several biomolecules, including phosphate monoesters and anhydrides, to release phosphate ions . In plants, acid phosphatase aids in phosphate remobilization and acquisition from the soil . In mammals, it is involved in bone remodeling and immune response .

Cellular Effects

Acid phosphatase influences various cellular processes, including the breakdown of proteins and other molecules, regulation of cellular signaling pathways, and formation of bone tissue . In lysosomes, acid phosphatase aids in the hydrolysis of phosphoric esters and anhydrides, contributing to the degradation of waste materials and damaged cellular components . It also plays a role in the primary immune response and bone resorption .

Molecular Mechanism

The molecular mechanism of acid phosphatase involves the hydrolysis of phosphate monoesters. The enzyme catalyzes this reaction by forming a phospho-histidine intermediate through the nucleophilic attack of an active site histidine on the phosphate group of the substrate . This reaction follows a concerted SN2 mechanism, resulting in the release of an alcohol molecule . Acid phosphatase also interacts with various biomolecules, including proteins and lipids, to regulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of acid phosphatase can vary over time. The enzyme is known to be unstable and should be transported to the laboratory rapidly to maintain its activity . Long-term studies have shown that acid phosphatase can degrade over time, affecting its ability to hydrolyze phosphate esters . In vitro and in vivo studies have also observed changes in cellular function due to the degradation of acid phosphatase .

Dosage Effects in Animal Models

The effects of acid phosphatase vary with different dosages in animal models. At low doses, the enzyme plays a beneficial role in bone remodeling and immune response . At high doses, acid phosphatase can exhibit toxic or adverse effects, including disruption of cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that the enzyme’s activity is dose-dependent .

Metabolic Pathways

Acid phosphatase is involved in several metabolic pathways, including phosphate metabolism and signal transduction . The enzyme interacts with phosphate monoesters and anhydrides to release phosphate ions, which are then utilized in various cellular processes . In plants, acid phosphatase aids in the mobilization of phosphate from organic compounds in the soil . In mammals, it plays a role in bone resorption and immune response .

Transport and Distribution

Acid phosphatase is transported and distributed within cells and tissues through various mechanisms. In plants, the enzyme is localized in the cell walls and plays a role in phosphate mobilization . In animals, acid phosphatase is stored in lysosomes and functions when these fuse with endosomes . The enzyme’s distribution is regulated by specific transporters and binding proteins, ensuring its proper localization and accumulation within cells .

Subcellular Localization

The subcellular localization of acid phosphatase varies depending on the organism and tissue type. In plants, the enzyme is often found in the cell walls and vacuoles . In animals, acid phosphatase is localized in lysosomes, Golgi bodies, and the cytosol . The enzyme’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to specific compartments or organelles .

Propiedades

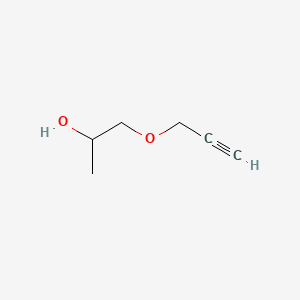

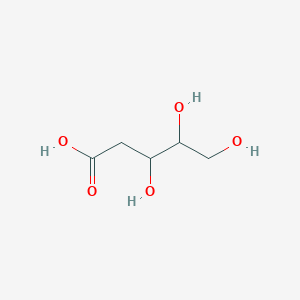

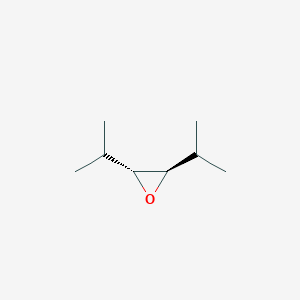

IUPAC Name |

1-prop-2-ynoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCWLCBFPRFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009098 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Uteroferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-77-8 | |

| Record name | Acid phosphatase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase, acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

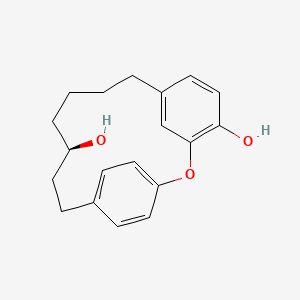

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)

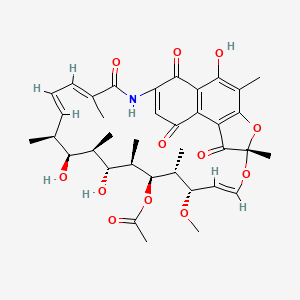

![(3S,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B1253632.png)